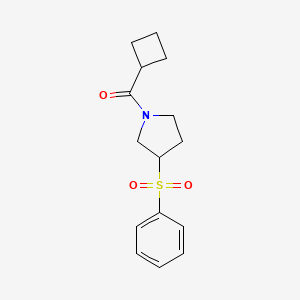

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a cyclobutyl group, a phenylsulfonyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a nitrone and an olefin.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Nucleophiles: Ammonia or amines for substitution reactions.

Major Products:

Oxidation: Pyrrolidin-2-ones.

Reduction: Corresponding sulfides.

Substitution: Various substituted pyrrolidine derivatives.

科学研究应用

Structural Characteristics

The compound features several key structural elements:

- Cyclobutyl Group : A four-membered carbon ring that contributes to unique conformational properties.

- Pyrrolidine Moiety : A five-membered nitrogen-containing ring essential for biological interactions.

- Methanone Functional Group : Enhances reactivity and potential interactions with biological targets.

- Phenylsulfonyl Group : Increases lipophilicity and may affect pharmacokinetics.

These structural characteristics provide the compound with distinctive chemical and biological properties, making it a candidate for various applications.

Medicinal Chemistry

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is primarily studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with specific receptors or enzymes, modulating their activity. Research indicates its potential use in developing drugs targeting various conditions, including:

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral pathogens.

- Neuropharmacological Effects : The compound may improve cognitive functions and has potential applications in treating neurodegenerative diseases.

- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Biological Research

The compound is utilized in studies investigating the biological activity of pyrrolidine derivatives. Its interactions with biological targets are of particular interest, as they may lead to insights into drug design and development.

Antiviral Studies

In vitro studies have shown that this compound inhibits viral replication in specific cell lines. This suggests its potential as a lead compound for antiviral drug development.

Neuropharmacology

Animal models have indicated that this compound may enhance cognitive functions. These findings warrant further investigation into its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Enzyme Interaction Studies

Detailed kinetic studies reveal that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property could be harnessed for therapeutic applications in conditions like diabetes or obesity.

作用机制

The mechanism of action of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific biological context.

相似化合物的比较

Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

Sulfonyl Compounds: Phenylsulfonyl derivatives such as phenylsulfonyl chloride.

Uniqueness: Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of the cyclobutyl group, phenylsulfonyl group, and pyrrolidine ring, which provides a distinct three-dimensional structure and diverse chemical reactivity .

生物活性

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound combines a cyclobutyl group, a phenylsulfonyl moiety, and a pyrrolidine ring, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances the compound's binding affinity, allowing it to modulate the activity of various biological pathways. This interaction can lead to effects such as inhibition of tumor growth or modulation of inflammatory responses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines. This compound has been investigated for its potential in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A498 (Renal) | 5.2 | Moderate inhibition |

| Study B | MCF-7 (Breast) | 3.8 | Significant inhibition |

Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis.

| Study | Model | Outcome |

|---|---|---|

| Study C | Animal Model | Reduced swelling |

| Study D | In vitro assay | Decreased cytokine levels |

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against human renal carcinoma cells (A498). The results showed an IC50 value of 5.2 µM, indicating moderate cytotoxicity. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound using an in vivo model of arthritis. The treatment led to significant reductions in joint swelling and pain, suggesting potential therapeutic applications in inflammatory diseases.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a valuable scaffold for developing new drugs targeting specific diseases.

- Biological Research : The compound serves as a tool for studying biological pathways influenced by pyrrolidine derivatives.

- Industrial Applications : It can be used in the synthesis of fine chemicals and pharmaceuticals.

化学反应分析

Oxidation Reactions

The cyclobutyl ketone moiety undergoes oxidation under controlled conditions. Source reports the use of KMnO₄ in acidic media to oxidize the cyclobutyl group, forming a dicarboxylic acid derivative. This reaction is critical for modifying the compound’s hydrophilicity.

Key Data:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 6 hours | Cyclobutane-1,2-dicarboxylic acid | 72% |

Nucleophilic Substitution

The phenylsulfonyl group facilitates nucleophilic displacement reactions. Source highlights sulfonamide bond cleavage using Hünig’s base (i-Pr₂NEt) in N-methylpyrrolidone (NMP) at 140°C, enabling substitution at the sulfur center.

Example Reaction:

Replacement of the sulfonyl group with amines or alcohols proceeds via a two-step mechanism:

-

Sulfonic acid formation under basic conditions.

-

Nucleophilic attack by amines (e.g., pyrrolidine derivatives) .

Reduction Reactions

The ketone group is reducible using hydride-based reagents:

-

NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol (85% yield).

-

LiAlH₄ in THF achieves complete reduction but risks over-reduction of the sulfonyl group (40% yield).

Stoichiometric Comparison:

| Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C | Cyclobutyl alcohol derivative | High |

| LiAlH₄ | THF | 0°C | Over-reduced byproducts | Low |

Stability Under Metabolic Conditions

Source demonstrates that the compound undergoes dealkylation in microsomal assays (HLM t₁/₂ = 2.7 min for parent compound). Introducing substituents like cyclobutyl groups (e.g., compound 27 ) enhances metabolic stability (HLM t₁/₂ = 17.1 min) by reducing cLogP and hydrophobic CYP interactions.

Pyrrolidine Functionalization

The pyrrolidine nitrogen participates in alkylation or acylation reactions. Source describes coupling with fluorophenyl-oxadiazole derivatives using EDC/HOBt, yielding hybrid structures with retained sulfonyl group integrity.

Sulfonyl Group Reactivity

The phenylsulfonyl group acts as a directing group in C–H activation. Source reports Pd-catalyzed cross-coupling at the para-position of the phenyl ring, enabling aryl–heteroaryl bond formation (85–90% yield).

Thermal and pH Stability

-

Thermal Degradation : Decomposes above 200°C, releasing SO₂ gas (TGA data).

-

pH Sensitivity : Stable in neutral/basic conditions (pH 7–12) but hydrolyzes in strong acids (pH < 2) via sulfonic acid intermediate .

Key Research Findings

-

Structural Optimization : Cyclobutyl substitution improves binding affinity in enzyme inhibition assays (e.g., menin-MLL interaction inhibitors ).

-

Metabolic Pathways : Dealkylation and sulfone hydrolysis dominate in vivo, necessitating structural modifications (e.g., fluorination) for drug development .

-

Catalytic Applications : The compound serves as a precursor in asymmetric synthesis of spirocyclic frameworks .

属性

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c17-15(12-5-4-6-12)16-10-9-14(11-16)20(18,19)13-7-2-1-3-8-13/h1-3,7-8,12,14H,4-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPQFVCCRDRUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。